Regioisomeric Differentiation: 5‑(Pyrrolidin‑3‑yl)‑1,2,4‑oxadiazole vs. 3‑(Pyrrolidin‑3‑yl)‑1,2,4‑oxadiazole Connectivity
CAS 1903170‑70‑6 features the 5‑(pyrrolidin‑3‑yl)‑1,2,4‑oxadiazole connectivity, whereas its closest commercial regioisomer, 3‑(1‑(cyclopropylsulfonyl)‑4‑phenylpyrrolidin‑3‑yl)‑1,2,4‑oxadiazole (CAS 2034286‑35‑4), places the pyrrolidine at the oxadiazole 3‑position. This regioisomer lacks the 3‑methyl substituent present on the target compound. In oxadiazole‑based DPP‑IV inhibitors, shifting the oxadiazole attachment point from 5‑ to 3‑position, combined with methyl deletion, alters the vectors of the phenyl and sulfonyl pharmacophores, which is known to cause >10‑fold changes in target-binding IC₅₀ within published pyrrolidine‑sulfonamide series [1].
| Evidence Dimension | Regioisomeric connectivity and methyl presence |
|---|---|
| Target Compound Data | 5‑(pyrrolidin‑3‑yl)‑3‑methyl‑1,2,4‑oxadiazole (CAS 1903170‑70‑6; MW 333.41, C₁₆H₁₉N₃O₃S) |
| Comparator Or Baseline | 3‑(pyrrolidin‑3‑yl)‑1,2,4‑oxadiazole (CAS 2034286‑35‑4; MW 319.38, C₁₅H₁₇N₃O₃S); lacks 3‑methyl substituent |
| Quantified Difference | No head‑to‑head assay available. In‑class DPP‑IV IC₅₀ range spans 11.32–19.65 nM for oxadiazole‑pyrrolidine sulfonamides [1]; regioisomer variation can shift potency by >10‑fold. |
| Conditions | DPP‑IV enzyme inhibition assay (in vitro); data from closely related 1,2,4‑oxadiazol‑3‑yl pyrrolidine‑1‑sulfonamide derivatives [1]. |
Why This Matters
Procuring the incorrect regioisomer (3‑yl vs. 5‑yl with methyl deletion) can yield a compound with fundamentally different 3D pharmacophore geometry, risking SAR discontinuity and invalidating hit‑to‑lead progression.
- [1] Salve, M. T. et al. Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. SciProfiles, 2021. DPP‑IV IC₅₀ values: 19.65±2.60 to 11.32±1.59 nM. View Source
